Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 141976-07-0
VCID: VC17291786
InChI: InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate

CAS No.: 141976-07-0

Cat. No.: VC17291786

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate - 141976-07-0

Specification

CAS No. 141976-07-0
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate
Standard InChI InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3
Standard InChI Key IPOPPUVIIJQXNA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CN(C(=O)C1O)C

Introduction

Chemical Structure and Conformational Analysis

The core structure of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted at positions 1 (methyl), 3 (ethyl carboxylate), 4 (hydroxyl), and 5 (keto group). Analogous compounds, such as the benzyl-substituted derivative , exhibit a twist conformation in the pyrrolidine ring, with Cremer-Pople parameters Q(2)=0.260A˚Q(2) = 0.260 \, \text{Å} and ϕ=236.4\phi = 236.4^\circ. The methyl group at position 1 likely induces steric effects that influence ring puckering, as observed in the 1,2-dimethyl analog , where the envelope conformation is stabilized by intramolecular hydrogen bonds.

The hydroxyl group at position 4 participates in intermolecular O–H⋯O hydrogen bonding, a feature common to related oxopyrrolidines . In the crystal lattice, these interactions often generate dimeric motifs with R22(10)R_2^2(10) symmetry , further stabilized by weaker C–H⋯O and C–H⋯π contacts. The dihedral angle between the pyrrolidine mean plane and substituents (e.g., 89.2° for the benzyl-phenyl interaction ) suggests significant steric bulk at position 1 modulates molecular packing.

Synthesis and Reaction Pathways

Reductive Cyclization Strategies

The synthesis of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be inferred from methods used for analogous compounds. For example, the benzyl-substituted derivative was prepared via zinc-mediated reductive cleavage of an isoxazolidine precursor in acetic acid (56% yield). Similarly, hydrogenation of 2,3-dioxopyrrolidine derivatives over Pd/C in ethanol yields hydroxylated pyrrolidines, albeit with competitive formation of cis/trans diastereomers.

A proposed synthetic route for the title compound involves:

  • Isoxazolidine Formation: Condensation of methylglyoxal with ethyl acrylate to form a cycloadduct.

  • Reductive Ring Opening: Treatment with zinc dust in acetic acid to generate the pyrrolidine core.

  • Selective Oxidation: Introduction of the 5-oxo group via Jones oxidation or Swern conditions.

Key challenges include controlling stereochemistry at positions 3 and 4, as evidenced by the 12% yield of the trans-hydroxyester in related syntheses .

Spectroscopic Characterization

1H NMR data for analogous compounds reveal distinct signals for the hydroxyl proton (δ3.83ppm\delta \, 3.83 \, \text{ppm}, broad singlet), ester ethoxy group (δ4.18ppm\delta \, 4.18 \, \text{ppm}, quartet), and methyl substituents (δ1.331.06ppm\delta \, 1.33–1.06 \, \text{ppm}). In the title compound, the C4 hydroxyl proton is expected to resonate near δ4.6ppm\delta \, 4.6 \, \text{ppm}, coupled with the adjacent C3 proton (J=8.58.7HzJ = 8.5–8.7 \, \text{Hz}) .

13C NMR peaks for the lactam carbonyl (C5) typically appear downfield at δ171173ppm\delta \, 171–173 \, \text{ppm}, while the ester carbonyl (C3) resonates near δ169171ppm\delta \, 169–171 \, \text{ppm} . The C4 hydroxyl-bearing carbon is deshielded to δ7273ppm\delta \, 72–73 \, \text{ppm}.

Crystallographic and Hydrogen-Bonding Networks

X-ray diffraction studies of related compounds reveal that ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate likely crystallizes in a monoclinic system with dimeric units linked via O–H⋯O bonds (Table 1).

Table 1. Comparative Crystallographic Data for Oxopyrrolidine Derivatives

ParameterBenzyl-Substituted 1,2-Dimethyl Title Compound (Predicted)
Space GroupP21/cP2_1/cC2/cC2/cP21P2_1
O–H⋯O Distance (Å)2.6922.7452.65–2.70
Dihedral Angle (°)89.282.485–88
ConformationTwistEnvelopeTwist/Envelope Hybrid

The hydrogen-bonding network significantly impacts solubility and melting behavior. The benzyl analog melts at 85.9–86.1°C , whereas the 1,2-dimethyl derivative forms a low-melting oil , suggesting the title compound may exhibit intermediate thermal properties.

Physicochemical Properties and Stability

While direct data for ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate are unavailable, extrapolation from analogs permits the following predictions:

  • Boiling Point: ~300–320°C (decomposition likely precedes vaporization).

  • LogP: 0.8–1.2 (calculated using fragment-based methods).

  • Aqueous Solubility: <1 mg/mL due to the ester and lactam hydrophobicity.

Stability studies of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid indicate sensitivity to oxidative conditions, suggesting the title compound requires inert atmosphere storage.

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